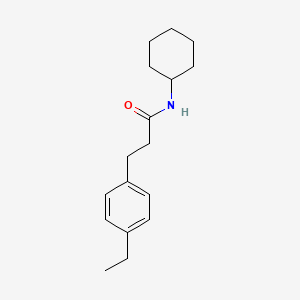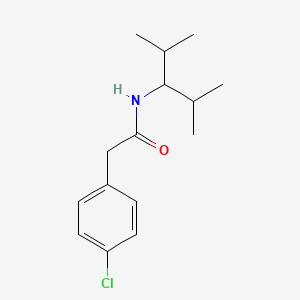
2-(4-chlorophenyl)-N-(1-isopropyl-2-methylpropyl)acetamide
Descripción general
Descripción
2-(4-chlorophenyl)-N-(1-isopropyl-2-methylpropyl)acetamide, commonly known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It belongs to the class of drugs called centrally acting alpha-agonist hypotensive agents. Clonidine works by stimulating alpha-adrenergic receptors in the brain, which leads to a decrease in sympathetic nervous system activity and a subsequent decrease in blood pressure.
Mecanismo De Acción
Clonidine works by stimulating alpha-adrenergic receptors in the brain, which leads to a decrease in sympathetic nervous system activity and a subsequent decrease in blood pressure. It also acts on presynaptic alpha-2 receptors, which reduces the release of norepinephrine, a neurotransmitter that plays a role in regulating blood pressure and heart rate.
Biochemical and Physiological Effects:
Clonidine has several biochemical and physiological effects, including a decrease in heart rate, blood pressure, and sympathetic nervous system activity. It also increases parasympathetic nervous system activity, which leads to a decrease in heart rate and blood pressure. Clonidine has been found to have a sedative effect, which can lead to drowsiness and fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clonidine has several advantages for lab experiments, including its well-established mechanism of action and its ability to cross the blood-brain barrier. It is also relatively easy to administer and has a long half-life, which allows for sustained effects. However, Clonidine has several limitations, including its potential for side effects, such as hypotension, bradycardia, and sedation. It can also interact with other medications, which can affect its efficacy and safety.
Direcciones Futuras
There are several future directions for research on Clonidine, including investigating its potential use in the treatment of other medical conditions, such as neuropathic pain and migraine headaches. Researchers are also exploring the use of Clonidine in combination with other medications to enhance its therapeutic effects and reduce its side effects. Additionally, there is ongoing research on the pharmacokinetics and pharmacodynamics of Clonidine to better understand its mechanism of action and optimize its use in clinical practice.
Aplicaciones Científicas De Investigación
Clonidine has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in managing hypertension, 2-(4-chlorophenyl)-N-(1-isopropyl-2-methylpropyl)acetamide, and anxiety disorders. Clonidine has also been investigated for its potential use in the treatment of opioid withdrawal symptoms, Tourette's syndrome, and post-traumatic stress disorder (PTSD).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2,4-dimethylpentan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-10(2)15(11(3)4)17-14(18)9-12-5-7-13(16)8-6-12/h5-8,10-11,15H,9H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDJHLKNSQVYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4435061.png)
![N-[3-amino-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4435068.png)
![7,7-dimethyl-2-(3-methylphenyl)-4-(methylthio)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435078.png)
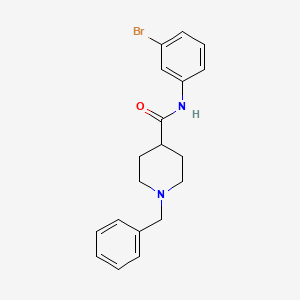

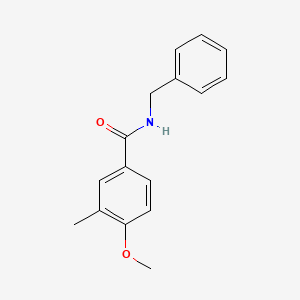
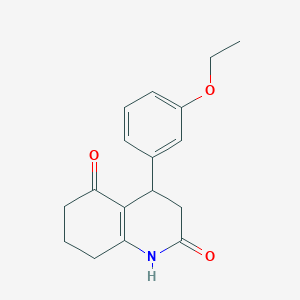
![7,7-dimethyl-2-(4-methylphenyl)-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435132.png)
![N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435133.png)
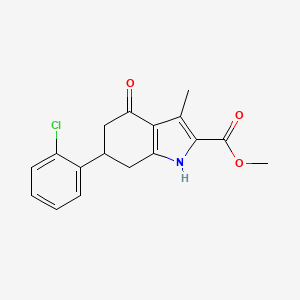
![4-[(2-methoxyethyl)thio]-7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435144.png)
![N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)leucine](/img/structure/B4435155.png)
![4-(methylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435156.png)
